Relevant Papers The search results include references to peer-reviewed papers related to 3-amino-6-bromoquinazolin-4(3H)-one . These papers could provide further insights into the properties and applications of this compound.
3-amino-6-bromoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and pharmaceutical applications. The presence of amino and bromo substituents on the quinazolinone core significantly influences its chemical properties and biological activities. This compound is noted for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
3-amino-6-bromoquinazolin-4(3H)-one can be synthesized from substituted anilines and brominated benzoic acid derivatives through various cyclization reactions. Classified as a quinazolinone derivative, it is part of a larger group of compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of functional groups in this compound makes it a subject of interest in both academic research and industrial applications.
The synthesis of 3-amino-6-bromoquinazolin-4(3H)-one typically involves the following key steps:
Industrial production may involve optimizing reaction conditions to enhance yield and purity, utilizing catalysts, solvents, and controlled temperature and pressure conditions. Recent advancements have introduced oxidant-free methods that utilize copper(I) catalysis under mild conditions to synthesize related quinazolinones efficiently .
The molecular structure of 3-amino-6-bromoquinazolin-4(3H)-one features a quinazolinone core with an amino group at position 3 and a bromo group at position 6. The structural formula can be represented as:
Key structural data include:
3-amino-6-bromoquinazolin-4(3H)-one can undergo various chemical transformations:
The specific products formed depend on the reagents and conditions used. For instance, substituting the bromo group with an amine can yield aminoquinazolinone derivatives .
The mechanism of action for 3-amino-6-bromoquinazolin-4(3H)-one involves its interaction with various biological targets such as enzymes or receptors. These interactions may lead to modulation of biological pathways, contributing to its therapeutic effects. Detailed biochemical studies are necessary to elucidate specific molecular targets and pathways involved in its action.
Relevant analytical data includes:
3-amino-6-bromoquinazolin-4(3H)-one has several scientific uses:
Multi-component reactions (MCRs) provide atom-economical routes for constructing the quinazolin-4(3H)-one core. A novel one-pot method employs 2-aminobenzoic acid, organic acids, and ammonium hexafluorophosphate (NH₄PF₆) to yield 2-substituted quinazolin-4(3H)-ones with 86–97% efficiency. The hexafluorophosphate anion acts as a dual catalyst and dehydrating agent, enabling mild conditions (room temperature, 12 hr) and simplifying purification. This approach avoids toxic metal catalysts and is scalable for gram-scale synthesis [1]. Copper-catalyzed oxidative annulations offer complementary pathways, particularly for phenolic derivatives. The CuAAC/ring-cleavage strategy combines 2-aminobenzamides, sulfonyl azides, and terminal alkynes under oxidant-free conditions. Cu(I) catalysts (e.g., CuI, 10 mol%) in acetonitrile with triethylamine facilitate in situ ketenimine formation, followed by dual nucleophilic addition and aromatization-driven sulfonyl group elimination. This method tolerates electron-donating groups but fails with strong electron-withdrawing substituents (–NO₂) due to reduced amine nucleophilicity [7].
Table 1: Comparative MCR Strategies for Quinazolin-4(3H)-one Synthesis
Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
2-Aminobenzoic acid + R-COOH | NH₄PF₆ | RT, 12 h | 86–97 | No metal catalyst, high atom economy |
2-Aminobenzamide + TsN₃ + terminal alkyne | CuI/Et₃N | MeCN, RT, 12 h | 71–89 | Oxidant-free, phenolic OH compatible |
2-Aminobenzamide + aldehyde + NH₄OAc | None | MW, 120°C, 20 min | 82–94 | Solvent-free, rapid kinetics |
The 3-amino group in 3-amino-6-bromoquinazolin-4(3H)-one exhibits ambident nucleophilicity, enabling divergent modifications:
Table 2: Reactivity of 3-Amino and 6-Bromo Functional Groups
Reaction Type | Reagents/Conditions | Products | Application Significance |
---|---|---|---|
Acylation | Acetic anhydride, MW, 100°C, 10 min | 3-Acetamido-6-bromoquinazolinone | Reduced phototoxicity |
Suzuki Coupling | ArB(OH)₂, PdCl₂(PPh₃)₂, dioxane/H₂O | 6-Arylquinazolinones | Enhanced anticancer activity |
Schiff Base Formation | p-Cl-benzaldehyde, EtOH, Δ | 3-(p-Cl-benzylideneamino) analog | Anti-inflammatory lead optimization |
Microwave irradiation revolutionizes quinazolinone synthesis by enabling rapid, high-yielding routes under solvent-free or aqueous conditions. 3-Amino-2-methyl-6-bromoquinazolin-4(3H)-one is synthesized via tandem benzoxazinone formation-amination under microwave irradiation (120°C, 20 min), achieving 94% yield versus 65% with conventional heating. Key green advantages include:
Table 3: Microwave vs. Conventional Synthesis Optimization
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Reaction Time | 4–12 h | 10–30 min | 90–95% reduction |
Temperature | 80–120°C | 60–100°C | 20–40°C decrease |
Solvent Volume | 50 mL/g substrate | <10 mL/g substrate | 80% reduction |
Typical Yield | 65–75% | 82–94% | 15–25% increase |
The 3-amino-6-bromoquinazolin-4(3H)-one scaffold serves as a synthon for complex hybrids via three strategic modifications:
Table 4: Strategic Modifications and Biological Implications
Modification | Reagents/Conditions | Key Analogues | Biological Outcome |
---|---|---|---|
Heterocycle Fusion | Aldehyde + TMS-CN, chiral catalyst | Tricyclic proline derivatives | Enhanced enzyme inhibition (e.g., DPP-IV) |
Suzuki Coupling | ArB(OH)₂, PdCl₂(PPh₃)₂, K₂CO₃, dioxane | 6-Arylquinazolinones | Improved anticancer activity (TK-10 IC₅₀: 8 μM) |
Nitro-for-Bromo Exchange | NaNO₂/CuBr₂ or AgNO₂ | 6-Nitroquinazolinones | UVA-triggered DNA cleavage (1 μM EC₅₀) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1